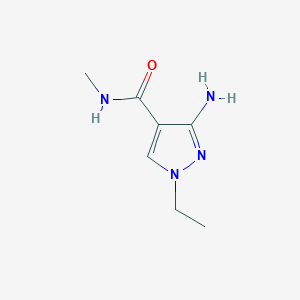
N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-ジフルオロベンジル)-1-メチル-1H-ピラゾール-3-アミンは、2,5-ジフルオロベンジル基とメチル基で置換されたピラゾール環を特徴とする有機化合物です。
準備方法
合成経路と反応条件
N-(2,5-ジフルオロベンジル)-1-メチル-1H-ピラゾール-3-アミンの合成は、通常、2,5-ジフルオロベンジルクロリドと1-メチル-1H-ピラゾール-3-アミンを炭酸カリウムなどの塩基の存在下で反応させることで行われます。この反応は、通常、ジメチルホルムアミド(DMF)などの有機溶媒中、高温で実施され、求核置換反応が促進されます。
工業的製造方法
この化合物の工業的製造方法は、同様の合成経路を大規模で行うことが考えられます。これには、収率と純度を最大化するための反応条件の最適化と、再結晶やクロマトグラフィーなどの効率的な精製技術の実施が含まれます。
化学反応の分析
反応の種類
N-(2,5-ジフルオロベンジル)-1-メチル-1H-ピラゾール-3-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: ベンジル基は、特にベンジル位で求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: DMF中のアジ化ナトリウムなどの求核剤。
生成する主要な生成物
酸化: 対応するカルボン酸またはケトンの生成。
還元: アミンまたはアルコールの生成。
置換: 置換されたベンジル誘導体の生成。
科学研究への応用
N-(2,5-ジフルオロベンジル)-1-メチル-1H-ピラゾール-3-アミンには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を調査されています。
医学: 新しい薬剤開発のための潜在的な医薬品中間体として探求されています。
産業: 特定の性質を持つ先進材料の合成に利用されています。
科学的研究の応用
N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of advanced materials with specific properties.
作用機序
N-(2,5-ジフルオロベンジル)-1-メチル-1H-ピラゾール-3-アミンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果を引き起こす可能性があります。正確な経路と標的は、特定の用途と研究されている生物系によって異なります。
類似化合物との比較
類似化合物
- N-(2,4-ジフルオロベンジル)-4-メチルピペリジン-4-カルボキサミド
- (2,5-ジフルオロベンジル)(2-メトキシ-5-ニトロフェニル)アミン
- 2,4-ジフルオロベンジルアミン
独自性
N-(2,5-ジフルオロベンジル)-1-メチル-1H-ピラゾール-3-アミンは、ベンジル基における特定の置換パターンとピラゾール環の存在によって独自性があります。この独自の構造は、異なる化学的および生物学的性質を付与し、研究や産業におけるさまざまな用途に役立ちます。
特性
分子式 |
C11H11F2N3 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H11F2N3/c1-16-5-4-11(15-16)14-7-8-6-9(12)2-3-10(8)13/h2-6H,7H2,1H3,(H,14,15) |
InChIキー |
SEEBGMLBPJXYTD-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)NCC2=C(C=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(butan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11739710.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739715.png)

amine](/img/structure/B11739731.png)
![[(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11739736.png)
amine](/img/structure/B11739737.png)

![[(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11739750.png)
amine](/img/structure/B11739757.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11739765.png)
![3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739768.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739770.png)
![3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride](/img/structure/B11739771.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11739776.png)
